ISOTHIAZOLE-4-CARBONITRILE

概要

説明

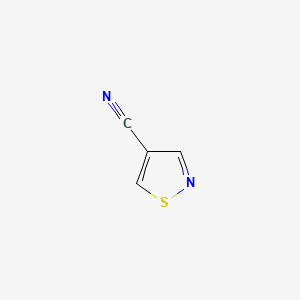

ISOTHIAZOLE-4-CARBONITRILE is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound has gained significant attention in the scientific community due to its potential biological activity and diverse applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions: ISOTHIAZOLE-4-CARBONITRILE can be synthesized through various methods. One common method involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromothis compound) in moderate yields . Another method involves the treatment of 5,5-dithiobis(3-halo-4-isothiazolecarbonitrile) with a halogenating agent (chlorine or bromine), followed by mild heating to induce cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions: ISOTHIAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Halogenation and nucleophilic substitution reactions are common, where halogen atoms or other nucleophiles replace hydrogen atoms on the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as thiols or amines, are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated isothiazoles and various substituted derivatives.

科学的研究の応用

Biological Applications

2.1 Antiviral Activity

Isothiazole derivatives, including isothiazole-4-carbonitrile, have shown promising antiviral properties. For instance, compounds derived from isothiazoles have been reported to exhibit activity against poliovirus and other viral pathogens. A study highlighted the synthesis of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, which demonstrated significant antiviral effects .

2.2 Antifungal and Antibacterial Applications

The compound has also been investigated for its antifungal and antibacterial properties. Research indicates that isothiazole derivatives can inhibit various fungal strains and bacteria, making them suitable candidates for developing new antimicrobial agents .

2.3 Anti-inflammatory Properties

Certain isothiazole derivatives possess anti-inflammatory properties, making them potential therapeutic agents for conditions like arthritis. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Agrochemical Applications

This compound and its derivatives are utilized in agriculture as fungicides and herbicides. They are effective against plant pathogens such as Magnaporthe oryzae, the causative agent of rice blast disease. The compound's ability to induce plant defense mechanisms further enhances its efficacy as a crop protection agent .

Material Science Applications

In material science, isothiazole derivatives are explored for their potential in creating advanced materials due to their unique electronic properties. They can be incorporated into polymers or used as ligands in metal complexes for catalysis .

Data Table of Applications

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted by Garozzo et al. demonstrated the antiviral activity of a series of isothiazole derivatives against poliovirus, emphasizing the structure-activity relationship that contributes to their efficacy . The research involved synthesizing various analogs and testing their potency against viral replication.

Case Study 2: Agrochemical Development

Research on the use of isothiazole derivatives as fungicides highlighted their effectiveness in controlling Magnaporthe oryzae. The study indicated that these compounds not only inhibited fungal growth but also enhanced plant resistance mechanisms .

作用機序

The mechanism of action of ISOTHIAZOLE-4-CARBONITRILE varies depending on its application. For instance, its antiviral activity against human rhinoviruses involves preventing the thermal inactivation of viral infectivity, likely due to a conformational shift in the viral capsid and a decrease in affinity for the cellular receptor . This results in the inhibition of viral attachment and replication.

類似化合物との比較

3,5-Dichloro-4-isothiazolecarbonitrile: This compound shares a similar structure but has chlorine atoms at the 3 and 5 positions.

3,5-Bis((2-oxopropyl)thio)-4-isothiazolecarbonitrile: This derivative has additional thio and oxo groups, making it structurally more complex.

Uniqueness: ISOTHIAZOLE-4-CARBONITRILE is unique due to its simple structure and the presence of a nitrile group, which imparts distinct reactivity and biological activity

生物活性

Isothiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (CAS Number: 3912-37-6) features a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the carbonitrile group enhances its reactivity and biological potential.

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral properties . Research indicates that it exhibits significant activity against human rhinoviruses, suggesting its potential as a candidate for antiviral drug development. This activity may stem from its ability to interfere with viral replication processes.

Antibacterial and Antifungal Properties

Isothiazole derivatives, including this compound, have been explored for their antibacterial and antifungal properties . These compounds are being investigated as potential treatments for various infections, with studies indicating effectiveness against specific bacterial strains and fungi .

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes involved in disease pathways. For instance, studies suggest that isothiazole derivatives can act as inhibitors for enzymes linked to cancer and other diseases . This mechanism is crucial for developing targeted therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Interactions : The compound interacts with various biomolecules, leading to changes in cellular processes.

- Enzyme Inhibition : It inhibits specific enzymes, disrupting metabolic pathways crucial for pathogen survival.

- Gene Expression Modulation : Isothiazoles can influence gene expression, which may contribute to their therapeutic effects .

Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various isothiazole derivatives, this compound demonstrated a significant reduction in viral load in infected cell cultures. The compound was effective at low micromolar concentrations, highlighting its potential as an antiviral agent .

Study 2: Antibacterial Activity

A series of experiments assessed the antibacterial properties of isothiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activities of Isothiazole Derivatives

| Compound | Activity Type | Target Pathogen/Enzyme | Effective Concentration (µM) |

|---|---|---|---|

| This compound | Antiviral | Human rhinovirus | <10 |

| This compound | Antibacterial | Staphylococcus aureus | 15 |

| This compound | Antifungal | Candida albicans | 20 |

| 3-Chloroisothiazole | Enzyme Inhibition | Cancer-related enzymes | 5 |

特性

IUPAC Name |

1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYPFRDEUKBLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192371 | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3912-37-6 | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。